![molecular formula C11H13NO4 B231451 3-Nitrophenyl pivalate](/img/structure/B231451.png)
3-Nitrophenyl pivalate
Overview
Description
3-Nitrophenyl pivalate, also known as PNP-pivalate, is a chemical compound used in scientific research as a substrate for esterase enzymes. It is a colorless to pale yellow liquid that is soluble in organic solvents but insoluble in water. The compound is synthesized through a simple and efficient method, making it a popular choice for laboratory experiments.
Mechanism Of Action
The mechanism of action of 3-Nitrophenyl pivalate involves the hydrolysis of the ester bond between the nitrophenyl group and the pivalic acid group. This reaction is catalyzed by esterases, which cleave the bond and release 3-nitrophenol and pivalic acid. The release of 3-nitrophenol can be detected spectrophotometrically, allowing for the measurement of esterase activity.
Biochemical and Physiological Effects:
3-Nitrophenyl pivalate does not have any known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for laboratory experiments.
Advantages And Limitations For Lab Experiments
3-Nitrophenyl pivalate has several advantages for laboratory experiments. It is a stable and soluble compound that can be easily synthesized using a simple reaction. It is also a specific substrate for esterases, allowing for the measurement of esterase activity in biological samples. However, 3-Nitrophenyl pivalate has some limitations. It is not a natural substrate for esterases, which may affect the accuracy of the results. Additionally, 3-Nitrophenyl pivalate is toxic and should be handled with care in the laboratory.
Future Directions
There are several future directions for the use of 3-Nitrophenyl pivalate in scientific research. One potential application is in the development of new esterase inhibitors for the treatment of diseases such as Alzheimer's and Parkinson's. 3-Nitrophenyl pivalate could also be used to study the activity of esterases in different biological systems, such as cancer cells or microbial communities. Additionally, 3-Nitrophenyl pivalate could be modified to create new substrates with different properties, allowing for the measurement of a wider range of enzymes.
Scientific Research Applications
3-Nitrophenyl pivalate is commonly used in scientific research as a substrate for esterases. Esterases are enzymes that catalyze the hydrolysis of ester bonds in organic compounds. The hydrolysis of 3-Nitrophenyl pivalate by esterases produces 3-nitrophenol and pivalic acid, which can be detected spectrophotometrically. This reaction is often used to measure the activity of esterases in biological samples.
properties
Product Name |
3-Nitrophenyl pivalate |
---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
(3-nitrophenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H13NO4/c1-11(2,3)10(13)16-9-6-4-5-8(7-9)12(14)15/h4-7H,1-3H3 |
InChI Key |
SDFQKEYHIXNETB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.